3-(Piperidin-3-yl)-5-chlorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-3-yl)-5-chlorophenylboronic acid is a boronic acid derivative that features a piperidine ring and a chlorophenyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)-5-chlorophenylboronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)-5-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The piperidine ring can be reduced to form piperidinones or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Piperidinones and other reduced derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(Piperidin-3-yl)-5-chlorophenylboronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)-5-chlorophenylboronic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-3-yl)-5-fluorophenylboronic acid
- 3-(Piperidin-3-yl)-5-bromophenylboronic acid
- 3-(Piperidin-3-yl)-5-iodophenylboronic acid
Uniqueness
3-(Piperidin-3-yl)-5-chlorophenylboronic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its fluorinated, brominated, and iodinated counterparts . The chlorine atom’s electronic and steric effects can influence the compound’s interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C11H15BClNO2 |
---|---|
Molecular Weight |
239.51 g/mol |
IUPAC Name |
(3-chloro-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BClNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h4-6,8,14-16H,1-3,7H2 |
InChI Key |
GMOPTIXVHLHHJO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C2CCCNC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.